N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a hydrazide moiety
Preparation Methods
The synthesis of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE typically involves multiple steps. The synthetic route often starts with the preparation of the biphenyl and phenoxyacetohydrazide intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE can be compared with other similar compounds, such as:
Ethyl 1-[(2’-cyano-[1,1’-biphenyl]-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate: This compound shares a biphenyl group but differs in its functional groups and overall structure.
1-[(2’-cyano-[1,1’-biphenyl]-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate: Another similar compound with a biphenyl group, used in different applications.
Properties
Molecular Formula |
C31H38N2O2 |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-[(E)-1-(4-phenylphenyl)propylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C31H38N2O2/c1-7-28(25-15-13-24(14-16-25)23-11-9-8-10-12-23)32-33-29(34)21-35-27-19-17-26(18-20-27)31(5,6)22-30(2,3)4/h8-20H,7,21-22H2,1-6H3,(H,33,34)/b32-28+ |
InChI Key |
VWTIKIJTPSJVHF-VEWQFJOQSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)/C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=NNC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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